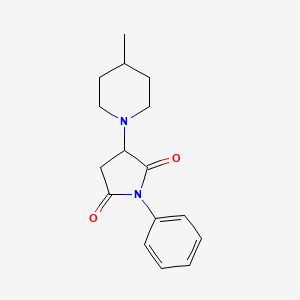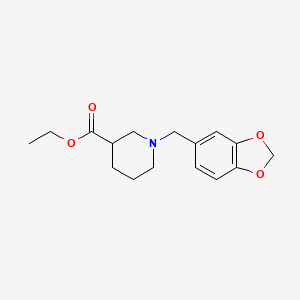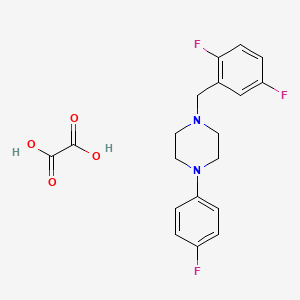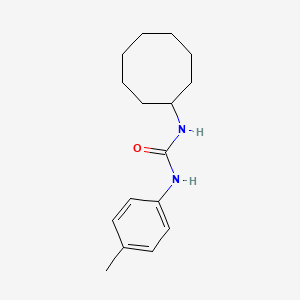
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic derivative of pyrovalerone and has been found to have stimulant properties. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects. However, research on MPHP is limited, and its effects on the human body are not well understood.
Mécanisme D'action
The mechanism of action of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, which results in the stimulation of the central nervous system. 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione also has an affinity for the dopamine transporter, which further enhances its stimulant properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione are not well understood. However, studies have shown that it has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to other cathinones and can be associated with adverse effects such as cardiovascular and neurological toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has advantages and limitations for use in lab experiments. Its stimulant properties make it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, its limited availability and potential for adverse effects make it a challenging substance to work with. The purity of the final product is also essential for its use in scientific research.
Orientations Futures
Future research on 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione should focus on its potential as a treatment for conditions such as ADHD and narcolepsy. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. The development of safer and more effective derivatives of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione could also be explored. Additionally, research on the long-term effects of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione on the human body is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione is a synthetic cathinone with stimulant properties that has been used in scientific research to investigate its effects on the central nervous system. Its mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has potential as a treatment for conditions such as ADHD and narcolepsy, but further research is needed to determine its safety and efficacy. The development of safer and more effective derivatives of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione could also be explored.
Méthodes De Synthèse
The synthesis of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the reaction of pyrrolidinone with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is essential for its use in scientific research.
Applications De Recherche Scientifique
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. These findings suggest that 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-9-17(10-8-12)14-11-15(19)18(16(14)20)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSFMFPYABFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)

